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Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-
Phenoxypropanenitrile (CAS No: 6231-90-9), a versatile chemical intermediate. This

document is structured to provide researchers, scientists, and drug development professionals

with a detailed understanding of the compound's nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics. By integrating theoretical principles with

predicted and experimental data from analogous structures, this guide offers a robust

framework for the identification, characterization, and quality control of 3-
Phenoxypropanenitrile.

Introduction and Molecular Structure
3-Phenoxypropanenitrile is an organic compound featuring a phenoxy group connected to a

propanenitrile backbone. This unique combination of an aromatic ether and a nitrile functional

group makes it a valuable building block in organic synthesis. Accurate structural elucidation

through spectroscopic methods is fundamental to ensuring its purity and predicting its reactivity

in various chemical transformations. Spectroscopic techniques provide a non-destructive

means to probe the molecular architecture, offering a detailed fingerprint of the compound.[1]

The structural integrity of 3-Phenoxypropanenitrile is the basis for interpreting its spectral

data. The molecule consists of a benzene ring linked via an ether oxygen to a three-carbon

aliphatic chain, which is terminated by a nitrile group.
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Caption: Chemical Structure of 3-Phenoxypropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.[2] By analyzing the chemical shifts, integrations, and coupling patterns, a detailed

structural assignment can be made.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Phenoxypropanenitrile is characterized by signals from the

aromatic protons of the phenoxy group and the two methylene groups of the propanenitrile

chain.

Aromatic Protons (δ 6.9-7.4 ppm): The protons on the benzene ring typically appear in this

region. The exact chemical shifts and multiplicities depend on the substitution pattern. For a

monosubstituted ring like this, one would expect to see complex multiplets due to coupling

between ortho, meta, and para protons.

Methylene Protons α to Oxygen (-O-CH₂-, δ ~4.2 ppm): These protons are adjacent to the

electronegative oxygen atom, which deshields them, causing them to resonate at a higher

chemical shift (downfield).[3] They are expected to appear as a triplet due to coupling with

the adjacent methylene group.

Methylene Protons α to Nitrile (-CH₂-CN, δ ~2.8 ppm): The cyano group also has a

deshielding effect, though less pronounced than the ether oxygen. These protons will also

appear as a triplet, coupled to the protons of the other methylene group.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Ar-H (ortho, meta,

para)
6.9 - 7.4 Multiplet ~7-8

-O-CH₂- ~4.2 Triplet ~6-7

-CH₂-CN ~2.8 Triplet ~6-7
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4] Due

to the molecule's asymmetry, each carbon atom is expected to produce a distinct signal.

Nitrile Carbon (-C≡N, δ ~117 ppm): The carbon of the nitrile group is characteristically found

in this region of the spectrum.[5]

Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will resonate in this

range. The carbon atom directly attached to the oxygen (ipso-carbon) will be the most

downfield (~158 ppm), while the others will appear between 115 and 130 ppm.[6]

Aliphatic Carbons (δ 15-65 ppm): The methylene carbon adjacent to the oxygen (-O-CH₂-) is

expected around 60-65 ppm due to the strong deshielding effect of the oxygen. The

methylene carbon adjacent to the nitrile group (-CH₂-CN) is expected further upfield, around

15-20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-C≡N ~117

Ar-C (ipso) ~158

Ar-C (ortho, meta, para) 115 - 130

-O-CH₂- ~63

-CH₂-CN ~18

Infrared (IR) Spectroscopy
Infrared spectroscopy is an effective method for identifying the functional groups present in a

molecule based on their characteristic vibrational frequencies.[7]

The IR spectrum of 3-Phenoxypropanenitrile will prominently feature absorptions

corresponding to the nitrile, ether, and aromatic functionalities.

C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption in this region is a

definitive indicator of the nitrile group.[8]
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C-O Stretch (1200-1250 cm⁻¹): The stretching vibration of the aryl-alkyl ether bond will

produce a strong absorption in this fingerprint region.

Aromatic C=C Stretches (1400-1600 cm⁻¹): Multiple sharp bands in this region are

characteristic of the carbon-carbon stretching vibrations within the benzene ring.[7]

Aromatic C-H Stretch (>3000 cm⁻¹): Stretching vibrations for sp²-hybridized C-H bonds of

the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹.

Aliphatic C-H Stretch (<3000 cm⁻¹): The C-H stretching vibrations of the methylene groups

will be observed just below 3000 cm⁻¹.

Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

Nitrile C≡N Stretch 2240 - 2260 Medium, Sharp

Aromatic Ring C=C Stretch 1400 - 1600 Medium to Strong

Aryl-Alkyl Ether C-O Stretch 1200 - 1250 Strong

Aromatic C-H C-H Stretch 3000 - 3100 Medium

Aliphatic C-H C-H Stretch 2850 - 3000 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. For 3-Phenoxypropanenitrile
(C₉H₉NO), the expected molecular weight is approximately 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed

at m/z 147. The fragmentation pattern is dictated by the stability of the resulting carbocations

and neutral fragments.

Plausible Fragmentation Pathway:

Loss of the cyanoethyl group: Cleavage of the ether bond can lead to the formation of a

stable phenoxy radical or a phenoxy cation at m/z 93, with the loss of a neutral C₃H₄N
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fragment.

Formation of a tropylium-like ion: Rearrangement and loss of HCN from a fragment could

also occur.

Cleavage alpha to the nitrile: Loss of a hydrogen radical is less common but possible.

[C₆H₅OCH₂CH₂CN]⁺˙
m/z = 147

- CH₂CH₂CN

[C₆H₅O]⁺
m/z = 93

- CO

[C₆H₅]⁺
m/z = 77

Click to download full resolution via product page

Caption: Plausible MS fragmentation of 3-Phenoxypropanenitrile.

m/z Proposed Fragment Notes

147 [C₉H₉NO]⁺˙ Molecular Ion (M⁺)

93 [C₆H₅O]⁺ Loss of ·CH₂CH₂CN

77 [C₆H₅]⁺
Loss of CO from the phenoxy

cation
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.[1]

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Phenoxypropanenitrile
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

400 MHz or higher).

Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, and baseline correction.

Analysis: Calibrate the chemical shifts using the residual solvent peak or an internal standard

(e.g., TMS). Integrate the ¹H signals and determine the multiplicities and coupling constants.

Assign peaks to the corresponding nuclei.

IR Spectroscopy
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or

NaCl plates to form a thin film.

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of

4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) to generate charged fragments.
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Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range

(e.g., 50-200 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.[2]

Spectroscopic Analysis Workflow
The comprehensive characterization of a compound like 3-Phenoxypropanenitrile involves a

logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive

structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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